molecular formula C15H11N B057351 3,3-Diphenylacrylonitrile CAS No. 3531-24-6

3,3-Diphenylacrylonitrile

Cat. No. B057351
CAS RN: 3531-24-6
M. Wt: 205.25 g/mol
InChI Key: RDGWQFSLTSPRBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Diphenylacrylonitrile derivatives often involves the reaction of N1,N2-diarylamidines with (2,3-Diphenylcyclopropen-1-ylidene)propanedinitrile, leading to the formation of various pyridinylidene propanedinitriles with assigned structures based on NMR spectra and NOE experiments (Gomaa & Doepp, 2003).

Molecular Structure Analysis

The molecular structure and interactions of 3,3-Diphenylacrylonitrile derivatives are crucial for their self-assembly behaviors and optical properties. For instance, the supramolecular network of (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile exhibits multiple C–H⋯π and CH⋯HC edge-to-face interactions, contributing to its pinwheel-like molecular structure and strong emission intensity at various wavelengths (Percino et al., 2014).

Chemical Reactions and Properties

The reactivity of 3,3-Diphenylacrylonitrile derivatives can be highlighted through their reactions with diazoalkanes, leading to the formation of 3-Cyanopyrazoles, showcasing complete control of regioselectivity and the endo/exo and pi-facial selectivities (Ruano et al., 2001).

Physical Properties Analysis

The synthesis and characterization of compounds like 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile reveal insights into their vibrational and electronic transitions, polarizability, and hyperpolarizability, indicating their potential as nonlinear optical materials (Asiri et al., 2011).

Chemical Properties Analysis

A study on the anti-cancer and anti-microbial activities of (Z)-2,3-diphenylacrylonitrile analogs showed significant suppressive activities against various cancer cell lines and microbes, underscoring the importance of structural modifications for enhanced cytotoxic and anti-microbial effects (Alam et al., 2013).

Scientific Research Applications

1. Anti-Cancer Activities

  • Application Summary: 3,3-Diphenylacrylonitrile derivatives have been synthesized and their anti-tumor activities on human breast cancer cell line (MCF-7) were determined .
  • Methods of Application: The structures of these compounds were determined by various spectroscopic techniques and then anti-tumor activities of compounds on cell viability were investigated .
  • Results: Some of the synthesized phenylacrylonitrile compounds have anti-tumor activity, while others have no effect on human breast cell lines .

2. Fluorescence Enhancement

  • Application Summary: Diphenylacrylonitrile-connected BODIPY dyes have been constructed with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system .
  • Methods of Application: The first BODIPY derivatives with one, two, or three AIE-active diphenylacrylonitrile groups were designed and synthesized in moderate yields .
  • Results: Strong fluorescence emissions were observed in the THF solution under excitation at the absorption wavelength of non-emissive diphenylacrylonitrile chromophores .

3. High Contrast Mechano-chromism

  • Application Summary: A novel thermally stable and aggregation-induced emission (AIE) active compound, 2,2’-(([1,10-biphenyl]-4,40-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) was synthesized . This compound shows high contrast mechano-chromism .
  • Methods of Application: BP2TPAN was synthesized through a C–N coupling reaction between 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Br-TPAN) and N,N0-diphenyl-1,4-phenylenediamine, under mild conditions using Pd(OAc)2 and P(t-Bu)3 as a catalyst .
  • Results: The fluorescent emission peaks changes at 540 and 580 nm upon grinding were attributed to a transformation from crystal to amorphous occurring by altering the condensed state . The photoluminescence quantum yield and fluorescence lifetime of the as prepared and ground samples were 74.3 and 8.4%, 3.4 and 5.1 ns, respectively .

4. Bicolor Electroluminescence

  • Application Summary: The same compound, BP2TPAN, also shows bicolor electroluminescence .
  • Methods of Application: The same synthesis method as mentioned above is used .
  • Results: Both doped and non-doped OLED devices emit different color. The doped one is highly efficient and its Lmax, CE max, PE max and EQE are up to 15 070 cd m −2, 11.0 cd A −1, 7.5 lm W −1, and 3.1%, respectively .

5. Anti-tumor Activities

  • Application Summary: Phenylacrylonitrile derivatives displayed potential anti-tumor activity against human breast cancer cell lines (MCF-7) .
  • Methods of Application: The structures of these compounds were determined by various spectroscopic techniques and then anti-tumor activities of compounds on cell viability were investigated .
  • Results: While some of the synthesized phenylacrylonitrile compounds have anti-tumor activity, other phenylacrylonitrile compounds have no effect on human breast cell lines .

6. Aggregation-Induced Emission

  • Application Summary: A novel thermally stable and aggregation-induced emission (AIE) active compound, 2,2’-(([1,10-biphenyl]-4,40-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) was synthesized . This compound shows high contrast mechano-chromism .
  • Methods of Application: BP2TPAN was synthesized through a C–N coupling reaction between 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Br-TPAN) and N,N0-diphenyl-1,4-phenylenediamine, under mild conditions using Pd(OAc)2 and P(t-Bu)3 as a catalyst .
  • Results: The fluorescent emission peaks changes at 540 and 580 nm upon grinding were attributed to a transformation from crystal to amorphous occurring by altering the condensed state . The photoluminescence quantum yield and fluorescence lifetime of the as prepared and ground samples were 74.3 and 8.4%, 3.4 and 5.1 ns, respectively .

Future Directions

3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.

properties

IUPAC Name

3,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWQFSLTSPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298040
Record name 3,3-Diphenylacrylonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylacrylonitrile

CAS RN

3531-24-6
Record name 3,3-Diphenylacrylonitrile
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Record name 3,3-Diphenylacrylonitrile
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Record name 2-Propenenitrile, 3,3-diphenyl-
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Synthesis routes and methods I

Procedure details

To a solution of benzophenone (9.1 g, 50 mmol) in acetonitrile (20 mL) was added potassium hydroxide (3.3 g, 50 mmol) in acetonitrile (25 mL). The solution was refluxed for 8 hours. The hot reaction mixture was poured into 100 g crushed ice and then extracted with dichloromethane. The organic extract was washed with water, dried over sodium sulfate, and concentrated in vacuo. The crude material was purified by flash column chromatography (diethyl ether/hexanes) to give 3,3-diphenylacrylonitrile (7.7 g, 73.3%) as an oil.
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9.1 g
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3.3 g
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20 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60% wt in mineral oil) (0.780 g, 32.5 mmol) in THF (100 mL) at room temperature was added diethyl cyanomethylphosphonate (4.50 g, 25.4 mmol) (4 mL). The mixture was stirred for 30 min and benzophenone (4.22 g, 23.2 mmol) was added. The reaction mixture was stirred at room temperature for 1d, and partially concentrated, diluted with Et2O, washed with water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 5% to 20% EtOAc in hexanes) gave 3,3-diphenylacrylonitrile.
Quantity
0.78 g
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100 mL
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4 mL
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4.22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
B Dhokale, T Jadhav, SM Mobin… - The Journal of Organic …, 2015 - ACS Publications
The tetraphenylethylene (TPE) substituted BODIPY 2a, and 2,3,3-triphenylacrylonitrile (TPAN) substituted BODIPYs 2b and 2c were designed and synthesized by the Pd-catalyzed …
Number of citations: 44 pubs.acs.org
G Zhang, J Sun, P Xue, Z Zhang, P Gong… - Journal of Materials …, 2015 - pubs.rsc.org
D–π–A type phenothiazine modified triphenylacrylonitrile derivatives PVTPAN, P3TPAN and P10TPAN have been synthesized. The three compounds exhibited AIE behaviors, and the …
Number of citations: 141 pubs.rsc.org
J Hu, B Jiang, Y Gong, Y Liu, G He, WZ Yuan, C Wei - RSC advances, 2018 - pubs.rsc.org
A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10174K Royal …
Number of citations: 9 pubs.rsc.org
T Jadhav, B Dhokale, SM Mobin, R Misra - Journal of Materials …, 2015 - pubs.rsc.org
Pyrene-based solid state emitters 3a and 3b were designed and synthesized by the Pd-catalyzed Suzuki cross-coupling reaction of bromopyrenoimidazole 2 with 4-(1,2,2-triphenylvinyl)…
Number of citations: 97 pubs.rsc.org
Y Wang, Y Yu, W Liu, L Ren, G Ge - Journal of agricultural and …, 2018 - ACS Publications
To obtain highly efficient blue–violet light conversion agents used for an agricultural film, six triarylacrylonitrile derivatives and their doping films were prepared. Further, the luminogens …
Number of citations: 15 pubs.acs.org
S Wang, WJ Oldham, RA Hudack… - Journal of the American …, 2000 - ACS Publications
A novel topological strategy is described for designing amorphous molecular solids suitable for optoelectronic applications. In this approach, chromophores are attached to a tetrahdral …
Number of citations: 333 pubs.acs.org
BX Miao, XX Tang, LF Zhang - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The title organic compound, C37H23N, crystallizing in the triclinic space group P\overline{1}, has been designed, synthesized and characterized by single-crystal X-ray diffaction, MS, …
Number of citations: 2 scripts.iucr.org
AMS El-Sharief, Z Moussa - European journal of medicinal chemistry, 2009 - Elsevier
Halogenated and alkylated N-arylcyanothioformanilides were reacted with the nucleophilic reagents triethylamine, hydrazine and diphenyldiazomethane to produce N-…
Number of citations: 53 www.sciencedirect.com
Y Yamamoto, T Asatani, N Kirai - Advanced Synthesis & …, 2009 - Wiley Online Library
The selective synthesis of 3,3‐diarylacrylonitriles has been achieved by copper‐catalyzed hydroarylation of 3‐aryl‐2‐propynenitriles with arylboronic acids. The starting cyanoalkynes …
Number of citations: 28 onlinelibrary.wiley.com
T Cai, Y Yang, L Zhang, T Wen - Chinese Journal of Organic …, 2018 - sioc-journal.cn
The cationic ruthenium allenylidene complexes [RuCl (= C= C= CR 2)(DPPQ) 2][BPh 4](3a: R= Ph; 3b: CR 2= FN= 9H-fluoren-9-ylidene) supported by the heterobidentate P, N-donor …
Number of citations: 2 sioc-journal.cn

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